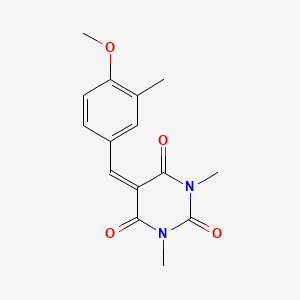
2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in the agricultural industry to control pests. It was first synthesized in 1966 and has been commercially available since the 1970s. Fenobucarb is known for its effectiveness against a wide range of insect pests, including aphids, caterpillars, and mites.
Mécanisme D'action
Fenobucarb works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate causes a buildup of acetylcholine in the insect's nervous system, leading to paralysis and ultimately death.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a variety of biochemical and physiological effects on insects. Studies have shown that 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can disrupt the normal functioning of the insect's nervous system, leading to paralysis and death. In addition, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can also affect the insect's metabolism and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
Fenobucarb has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. In addition, it has a wide range of insecticidal properties and can be used to control a variety of insect pests. However, 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate also has some limitations. It can be toxic to non-target organisms, including humans, and can have negative effects on the environment.
Orientations Futures
There are several future directions for research on 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate on the environment, including its impact on soil and water quality. Finally, there is a need for further research into the mechanisms of action of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate and its potential use in combination with other insecticides.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate involves the reaction of 3,4-dichlorophenyl isocyanate with 3-fluorophenol in the presence of a base, such as sodium hydroxide. The resulting product is then treated with ethylene oxide to form the final compound.
Applications De Recherche Scientifique
Fenobucarb has been extensively studied in the scientific community for its insecticidal properties and potential use in pest control. Research has shown that 2-(3-fluorophenoxy)ethyl (3,4-dichlorophenyl)carbamate is effective against a wide range of insect pests and can be used in combination with other insecticides to increase its efficacy.
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO3/c16-13-5-4-11(9-14(13)17)19-15(20)22-7-6-21-12-3-1-2-10(18)8-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZIOMNCTIODKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(dimethylamino)ethylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4987549.png)
![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)

![(2E)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(4-pyridinyl)acrylamide](/img/structure/B4987588.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)

![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)